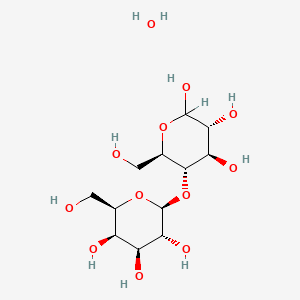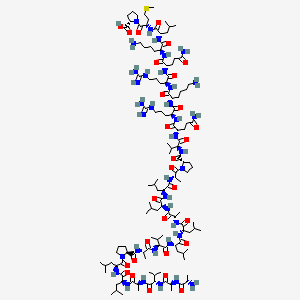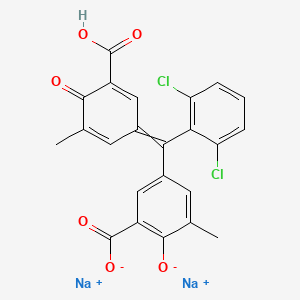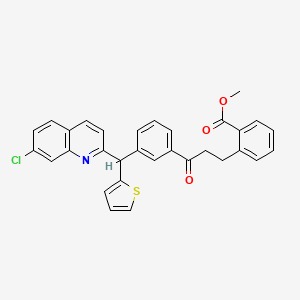
ALUMINUM BORATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum Borate is a family of inorganic compounds with a variety of applications. The most commonly studied form is Al18B4O33, an aluminoborate mineral known for its excellent thermal stability and low coefficient of thermal expansion . It is often crystalline in nature, with high thermal stability and resistance to chemical attack .
Synthesis Analysis
Aluminum Borate can be synthesized through several methods. The traditional solid-state reaction method involves heating Aluminum and Boron Oxide together at high temperatures. An alternate approach is the sol-gel method, which forms Aluminum Borate through the reaction of a soluble aluminum salt with a boron-containing compound .Molecular Structure Analysis
The structure of Aluminum Borate is complex and includes a range of different structures and compositions . The most commonly studied form of Aluminum Borate is Al18B4O33 .Chemical Reactions Analysis
The oxidation of an aluminum diboride particle involving the formation of aluminum borate on the surface has been studied. The activation energy E = 205.9 kJ/mol, the pre-exponential factor A = 2.275·10 −15 m 3 /s, and the order of reaction with respect to the oxidizer m = 1 were determined .Physical And Chemical Properties Analysis
Aluminum Borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack. They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature .Aplicaciones Científicas De Investigación
Material Characterization : Aluminum borate, specifically 9Al2O3·2B2O3 or Al18B4O33, has been synthesized and characterized, showing properties like moderate coefficient of thermal expansion, moderate strength, and low dielectric constant. These characteristics make it suitable for various applications in material science (Ray, 1992).
Nanowire Synthesis : Research has demonstrated the synthesis of aluminum borate nanowires by heating a mixture of Al and B2O3 powder. These nanowires are single-crystal with significant length and varying diameters, indicating potential applications in nanotechnology (Liu, Li, & Fan, 2003).
Composite Materials : Aluminum borate whiskers have been used to reinforce aluminum matrix composites, offering environmentally friendly and cost-effective alternatives to other materials like SiC whiskers. This has implications for manufacturing and materials engineering (Zhu & Iizuka, 2003).
Ceramic Applications : Studies have shown that aluminum borates formed from alumina and boron oxide have refractory properties and corrosion resistance, making them suitable for use in ceramics (Hernández et al., 2017).
Catalytic Properties : Nonstoichiometric aluminum borates exhibit distinct acid and catalytic properties, potentially useful in various chemical processes (Peil, Galya, & Marcelin, 1989).
Optical Applications : Yttrium aluminum borate doped with neodymium (Nd3+) has been highlighted for its potential in laser and lighting technologies, demonstrating the versatility of aluminum borates in optical applications (Ju & Yeung, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
InChI |
InChI=1S/Al.BO3/c;2-1(3)4/q;-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHJWVCQJZIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlBO3-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57346170 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)



![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)
